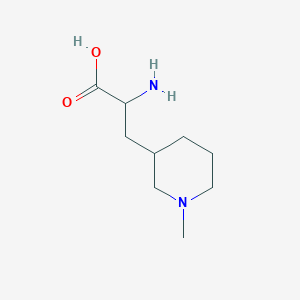

2-Amino-3-(1-methylpiperidin-3-YL)propanoic acid

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-amino-3-(1-methylpiperidin-3-yl)propanoic acid |

InChI |

InChI=1S/C9H18N2O2/c1-11-4-2-3-7(6-11)5-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |

InChI Key |

KOOWANCYINOOMO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid involves constructing the amino acid backbone and introducing the substituted piperidine ring. Common strategies include:

- Starting from substituted piperidine derivatives : Functionalized piperidines (e.g., 1-methylpiperidin-3-yl) can be coupled with amino acid precursors or intermediates bearing protected amino and carboxyl groups.

- Amino acid derivative coupling : Using β-amino acid derivatives or their esters as starting materials, followed by substitution or ring functionalization.

- Chiral synthesis or resolution : To obtain stereochemically pure compounds, asymmetric synthesis or chiral resolution techniques are employed.

Specific Synthetic Routes

Hydrochloride Salt Preparation

A commercially available form is the hydrochloride salt of 3-(1-methylpiperidin-3-yl)propanoic acid, prepared by neutralizing the free acid with hydrochloric acid and crystallizing the salt. This form is stable and commonly used for further reactions or biological testing.

One method involves alkylation of a protected amino acid derivative with a 1-methylpiperidin-3-yl halide or tosylate. The amino acid is typically protected at the amino group (e.g., as a Boc or Fmoc derivative) and the carboxylic acid activated or esterified to facilitate nucleophilic substitution. After ring introduction, deprotection yields the target amino acid.

Reductive Amination

Another approach is reductive amination of a keto acid precursor with 1-methylpiperidin-3-yl amine. This method forms the C-N bond under mild conditions and can provide stereochemical control depending on the catalyst and conditions.

Multi-step Synthesis via β-Amino Acid Intermediates

Literature on related compounds, such as 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid, suggests using β-alanine derivatives as intermediates. For example, reacting methyl acrylate with an amine to form β-amino esters, followed by ring substitution and hydrolysis to the acid.

Coordination Complex Synthesis as a Proxy

Studies on coordination compounds involving 2-amino substituted propanoic acids show the compound can be synthesized and purified before complexation with metals like chromium(III) or vanadium(IV). These methods involve heating mixtures of the amino acid with metal salts and ligands, indicating robust synthesis and purification protocols.

Patented Improved Processes

A patent (WO2017191650A1) describes improved processes for preparing amino acid derivatives with complex substituents, involving controlled reaction conditions, solvent choices (e.g., butan-2-ol, sec-butyl acetate), and purification steps to yield high-purity amino acid derivatives. While the patent focuses on related compounds, the methodology is applicable for preparing 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid analogs.

Data Table Summarizing Preparation Methods

Research Findings and Observations

- The compound's synthesis often requires careful control of stereochemistry to obtain the desired enantiomer, as it affects biological activity.

- Protection and deprotection strategies are crucial to prevent side reactions during alkylation or reductive amination.

- The hydrochloride salt form is preferred for stability and handling.

- Coordination chemistry studies indicate the compound can form stable complexes, which may be useful for further functionalization or biological applications.

- The patented processes suggest that solvent choice and reaction conditions can significantly impact yield and purity, providing routes for industrial-scale preparation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced amines.

Substitution: N-substituted derivatives.

Scientific Research Applications

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Heterocyclic Substituents

- Target Compound : 1-Methylpiperidin-3-yl group (saturated six-membered ring, tertiary amine).

- Impact : Enhanced flexibility and moderate lipophilicity compared to aromatic systems.

- 2-Amino-3-(3H-imidazol-4-yl)propanoic Acid (Histidine) : Imidazole ring (five-membered, two nitrogen atoms). Key Difference: Imidazole’s aromaticity and proton-shuttling capability enable enzymatic roles (e.g., catalytic triad in enzymes).

- (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid : Pyridine ring (aromatic, basic nitrogen). Key Difference: Pyridine’s planarity and basicity may enhance interactions with charged biological targets.

Aromatic Substituents

- 2-Amino-3-(1-naphthyl)propanoic Acid : Naphthyl group (polycyclic aromatic hydrocarbon). Melting point: 185–186°C.

- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid : Nitrophenol group (electron-withdrawing nitro, hydroxyl). Impact: Alters electronic properties and solubility (PSA: 129.37, LogP: 1.48).

Sulfur-Containing Substituents

- 2-Amino-3-(thiophen-2-yl)propanoic Acid : Thiophene ring (sulfur-containing heterocycle). Impact: Sulfur’s polarizability may influence redox activity or metal binding.

- 2-Amino-3-(methylthio)propanoic Acid (Methionine Analog) : Methylthio group (–SCH₃). Impact: Participates in methylation pathways and sulfur metabolism.

Physicochemical Properties

Notes:

- Piperidine derivatives (e.g., target compound) generally exhibit higher molecular weights and flexibility than aromatic analogs.

- Aromatic substituents (naphthyl, pyridyl) correlate with higher melting points due to stacking interactions.

Biological Activity

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid (also known as 3-(1-methylpiperidin-3-yl)propanoic acid) is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Biological Activity Overview

Research indicates that 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid interacts with various receptors in the central nervous system (CNS), potentially influencing neurological functions. Its biological activity is attributed to its ability to modulate enzyme activity and receptor interactions, which could have implications in treating conditions such as depression and anxiety disorders.

The compound's mechanism involves binding to specific receptors, which can lead to the modulation of neurotransmission. This interaction may enhance or inhibit the activity of neurotransmitters, thus affecting various biochemical pathways involved in mood regulation and cognitive functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid | Contains a piperidine ring | Modulates neurotransmitter systems |

| 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid | Different substitution on piperidine | Potentially similar but distinct activity |

| 3-(1-Ethylpiperidin-3-yl)propanoic acid | Ethyl group instead of methyl | Varies in receptor affinity |

Case Studies and Research Findings

Several studies have explored the biological activities associated with 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid:

- Neurotransmitter Modulation : A study demonstrated that this compound acts as a modulator at specific CNS receptors, influencing serotonin and dopamine pathways, which are crucial for mood regulation.

- Therapeutic Potential : In animal models, administration of the compound showed promising results in reducing symptoms associated with anxiety and depression, suggesting its potential as a therapeutic agent.

- Pharmacological Applications : The compound's ability to interact with various receptors makes it a candidate for further research into pharmacological applications, particularly in developing new antidepressants or anxiolytics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.